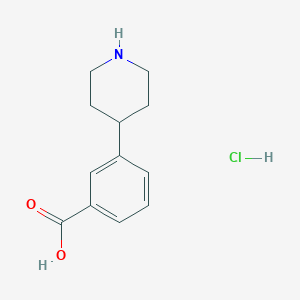

3-(Piperidin-4-yl)benzoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Piperidin-4-yl)benzoic acid hydrochloride: is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71 g/mol . It is a 4-aryl piperidine derivative, commonly used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is valuable in medicinal chemistry and drug development due to its role in optimizing drug-like properties and facilitating the formation of ternary complexes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)benzoic acid hydrochloride typically involves the reaction of 4-piperidone hydrochloride with benzoic acid derivatives under specific conditions. The reaction is carried out in the presence of a suitable base, such as sodium carbonate, and a solvent mixture, such as dioxane and water . The reaction temperature is maintained between 70-80°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and precise control of reaction parameters to achieve consistent product quality. The compound is typically purified through recrystallization or chromatography techniques to obtain a high-purity product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Piperidin-4-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine or benzoic acid derivatives.

Applications De Recherche Scientifique

Role in Targeted Protein Degradation

One of the primary applications of 3-(Piperidin-4-yl)benzoic acid hydrochloride is its use as a linker in Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules designed to selectively degrade specific proteins within cells. The compound facilitates the formation of a ternary complex between a target protein of interest and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Case Studies and Research Findings

Several studies have demonstrated the effectiveness of this compound in various experimental settings:

Case Study 1: PROTAC Development

In a study focusing on PROTACs, researchers utilized this compound as a linker to develop compounds capable of degrading specific oncogenic proteins. These compounds showed promising results in vitro, significantly reducing the levels of target proteins in cancer cell lines. The study highlighted the compound's ability to enhance the efficacy of PROTACs through improved binding dynamics .

Case Study 2: NLRP3 Inflammasome Inhibition

Another research effort explored the compound's potential as an inhibitor of the NLRP3 inflammasome, which is implicated in various inflammatory diseases. Compounds derived from this compound were tested for their ability to inhibit IL-1β release in THP-1 cells. Results indicated that certain derivatives effectively reduced NLRP3 activity, suggesting therapeutic potential for treating inflammatory conditions .

Mécanisme D'action

The mechanism of action of 3-(Piperidin-4-yl)benzoic acid hydrochloride involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The piperidine moiety and benzoic acid group in the compound facilitate the formation of ternary complexes, optimizing the orientation and interaction of the PROTAC with the target protein and E3 ligase .

Comparaison Avec Des Composés Similaires

- 2-(Piperidin-4-yl)benzoic acid hydrochloride

- 4-(Piperidin-4-yl)benzoic acid hydrochloride

- 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride

- 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid

Uniqueness: 3-(Piperidin-4-yl)benzoic acid hydrochloride is unique due to its semi-flexible linker properties, which allow for the optimization of drug-like characteristics and the formation of stable ternary complexes in PROTAC development . This compound’s specific structural features make it particularly effective in targeted protein degradation applications .

Activité Biologique

3-(Piperidin-4-yl)benzoic acid hydrochloride is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Overview and Chemical Structure

This compound is characterized by the presence of a piperidine ring attached to a benzoic acid moiety. This structural configuration is crucial for its interaction with biological targets. The molecular formula is C12H15ClN2O2, and its chemical structure can be represented as follows:

The biological activity of this compound can be attributed to several mechanisms:

- Dopamine and Serotonin Antagonism : This compound acts as an antagonist at dopamine D2 and serotonin 5-HT2 receptors, which are implicated in various neuropsychiatric disorders. Its ability to modulate these neurotransmitter systems suggests potential applications in treating conditions such as schizophrenia and depression .

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. This is likely due to its ability to disrupt bacterial cell wall synthesis or function .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways .

Biochemical Interactions :

- The compound interacts with various enzymes and proteins, influencing metabolic pathways crucial for cellular function. It has been noted to affect the activity of enzymes involved in lipid metabolism, potentially altering lipid profiles in treated cells .

Cellular Effects :

- In vitro studies demonstrate that this compound can influence cell signaling pathways, leading to altered gene expression and cellular metabolism. For instance, it has been reported to induce apoptosis in cancer cell lines through the activation of caspases, which are essential for programmed cell death .

Case Studies

- Anticancer Activity :

- Neuropharmacological Effects :

Summary Table of Biological Activities

Propriétés

IUPAC Name |

3-piperidin-4-ylbenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-3,8-9,13H,4-7H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISJNYKHUINTKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.